4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
Overview
Description
4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromophenyl group, a methylphenylsulfonyl group, and a benzoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate typically involves a multi-step process. One common method starts with the bromination of phenyl compounds to introduce the bromophenyl group. This is followed by the sulfonylation of the methylphenyl group and the esterification of the benzoic acid derivative. The reaction conditions often involve the use of catalysts such as copper(I) iodide and reagents like benzene sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation of the sulfonyl group can yield sulfoxides or sulfones .
Scientific Research Applications
4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves its interaction with molecular targets through various pathways. The bromophenyl group can engage in π-π interactions with aromatic residues, while the sulfonyl group can form hydrogen bonds with polar functional groups. These interactions contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl methyl sulfone
- 4-bromobenzyl bromide
- 4-bromoanisole
Uniqueness
The presence of both bromophenyl and sulfonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(4-bromophenyl) 4-[(4-methylphenyl)sulfonylmethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO4S/c1-15-2-12-20(13-3-15)27(24,25)14-16-4-6-17(7-5-16)21(23)26-19-10-8-18(22)9-11-19/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGMTJVBNAYPLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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